molecular formula C14H21NO5S2 B2991638 4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874623-24-2

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No.: B2991638
CAS No.: 874623-24-2
M. Wt: 347.44
InChI Key: JWAHEEDDMMGNDS-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a central benzene ring substituted with a methoxy group at the para position (C4). The sulfonamide nitrogen is further substituted with two methyl groups (N-methyl and C3-methyl) and a 3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl moiety. Such structural features are common in pharmaceuticals targeting enzymes or receptors, where sulfonamides often act as inhibitors due to their ability to mimic transition states or bind catalytic sites .

Properties

IUPAC Name

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-11-9-12(5-6-13(11)20-4)22(18,19)15(3)14(2)7-8-21(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHEEDDMMGNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Its molecular formula is C14H21NO5S2C_{14}H_{21}NO_5S_2 and it has garnered interest in various research applications due to its structural properties and biological implications.

PropertyValue
Molecular FormulaC14H21NO5S2C_{14}H_{21}NO_5S_2
Molecular Weight347.44 g/mol
Purity95%
SolubilitySoluble

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against various viruses, including HBV (Hepatitis B virus). A study demonstrated that certain derivatives increased intracellular levels of APOBEC3G (A3G), which is known to inhibit HBV replication .

Anticancer Activity

The compound's structural analogs have also been evaluated for anticancer activity. In a study involving benzoxathiazine derivatives, several compounds exhibited significant antiproliferative effects against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study on Antiviral Efficacy

In a specific study focusing on the antiviral efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related compound), the following findings were reported:

  • IC50 Values :
    • HepG2.2.15 cells: 1.99 µM
    • HepG2.A64 cells: 3.30 µM
    • Lamivudine (control): IC50 >440 µM for drug-resistant HBV.

These results suggest that the compound has a favorable profile against both wild-type and drug-resistant strains of HBV, indicating its potential as a therapeutic agent in antiviral treatments .

Antioxidant Activity

The DPPH radical-scavenging activity of related compounds was also assessed, revealing moderate antioxidant properties. This aspect is crucial as oxidative stress is often implicated in various diseases, including cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide
  • Key Difference : Ethoxy group replaces methoxy at C3.
  • Ethoxy’s larger size may sterically hinder interactions with target proteins .
4-Chloro-N,3-dimethyl-N-[(oxan-4-yl)methyl]benzene-1-sulfonamide
  • Key Differences :
    • Chloro substituent (electron-withdrawing) replaces methoxy (electron-donating) at C4.
    • Oxan (tetrahydropyran) ring replaces sulfolane.
  • Oxan lacks the sulfone’s polarity, reducing solubility and hydrogen-bonding capacity .

Variations in the Sulfonamide Side Chain

N-(3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide
  • Key Difference : Carboxamide replaces sulfonamide.
  • The cyclopropane introduces rigidity but lacks sulfone polarity .
Sulfametazina and Sulfamerazine
  • Key Differences : Pyrimidinyl substituents replace the thiolan-methyl group.
  • Impact : These antibacterial sulfonamides inhibit dihydropteroate synthase via pyrimidine mimicry. The absence of a sulfolane ring in these compounds reduces polarity, but their pyrimidine groups enable specific enzyme interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Weight Substituents (Benzene) Sulfonamide Side Chain Key Functional Groups
4-Methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide ~343.4 g/mol 4-OCH₃ 3-Methyl-sulfolane Sulfone, Methoxy
4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide ~357.4 g/mol 4-OCH₂CH₃ 3-Methyl-sulfolane Sulfone, Ethoxy
4-Chloro-N,3-dimethyl-N-[(oxan-4-yl)methyl]benzene-1-sulfonamide ~317.8 g/mol 4-Cl Oxan-4-ylmethyl Chloro, Oxane
Sulfametazina (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) ~280.3 g/mol 4-NH₂ Pyrimidinyl Amine, Pyrimidine

Research Findings and Implications

  • Solubility : The sulfolane group in the target compound enhances aqueous solubility compared to oxan or cyclopropane analogs, critical for oral bioavailability .
  • Target Binding : Methoxy’s electron-donating nature may stabilize charge-transfer interactions in hydrophobic enzyme pockets, whereas chloro’s electron-withdrawing effect could disrupt such interactions .
  • Metabolic Stability : Ethoxy’s increased lipophilicity may prolong half-life but risks CYP450-mediated oxidation. Sulfolane’s sulfone is less metabolically labile than oxan ethers .

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